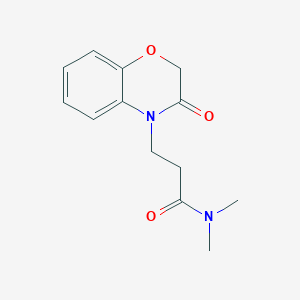

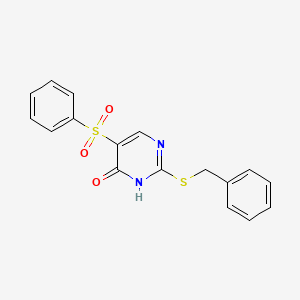

N-(2-(cyclopropylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of these reactions often involves studying the reaction conditions, the reagents used, and the mechanism of the reaction .Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques. These might include studying the kinetics of the reaction, identifying the products of the reaction, and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Scientific Research Applications

Synthesis and Biological Significance

Pyrazole derivatives, including compounds similar to N-(2-(cyclopropylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, are known for their extensive biological activities, playing a crucial role in medicinal chemistry. The synthesis of pyrazole heterocycles often involves condensation and cyclization processes, using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors has underscored the importance of this class of compounds in drug development (Dar & Shamsuzzaman, 2015).

Contribution to Anticancer Agents

The Knoevenagel condensation, a pivotal reaction in medicinal chemistry, has been used to develop a variety of α, β‐unsaturated ketones/carboxylic acids by reacting carbonyl functionalities with active methylenes. This process has significantly contributed to the development of biologically fascinating molecules, including pyrazole derivatives, with remarkable anticancer activity. Such compounds often target DNA, microtubules, and various enzymes and receptors critical in cancer progression. This review highlights the role of Knoevenagel condensation products, including pyrazole derivatives, in anticancer research, providing insights into the significance of functionalities involved and their potential therapeutic applications (Tokala, Bora, & Shankaraiah, 2022).

Metabolic and Toxicological Investigations

The metabolism, genotoxicity, and carcinogenicity of various xenobiotics, including potentially related compounds to N-(2-(cyclopropylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, have been extensively studied using genetically engineered mice models, such as Cyp2e1(-/-) mice. These studies aim to understand the enzymatic and molecular mechanisms of toxicity, genotoxicity, and carcinogenicity of xenobiotics, offering a valuable model for investigating the metabolic and toxicological profiles of new chemical entities (Ghanayem & Hoffler, 2007).

Therapeutic Applications of Pyrazoline Derivatives

Recent reviews have emphasized the therapeutic potential of pyrazoline derivatives, highlighting their diverse pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds have been identified as potent candidates for the development of new therapies targeting various diseases, showcasing the importance of pyrazoline derivatives in pharmaceutical and medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(cyclopropylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-15-6-8(11(14-15)18-2)10(17)12-5-9(16)13-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHFULGXFOIIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)

![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)

![5-[(Z)-1-benzofuran-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2563642.png)